Ethanone, 1-(2,6-bis(3-(4-(3-chlorophenyl)-1-piperazinyl)-2-hydroxypropoxy)phenyl)-, tetrahydrochloride
Description
Ethanone, 1-(2,6-bis(3-(4-(3-chlorophenyl)-1-piperazinyl)-2-hydroxypropoxy)phenyl)-, tetrahydrochloride (hereafter referred to as Compound A), is a complex aryl ketone derivative with a polycyclic structure. Its molecular framework features two 4-(3-chlorophenyl)-1-piperazinyl groups linked via 2-hydroxypropoxy chains to a central aromatic ethanone core, stabilized as a tetrahydrochloride salt. This compound is of interest in medicinal chemistry due to its structural similarity to ligands targeting serotonin (5-HT) and dopamine receptors, which are critical in neurological and psychiatric therapeutics .
Properties
CAS No. |
87049-26-1 |
|---|---|
Molecular Formula |
C34H46Cl6N4O5 |
Molecular Weight |
803.5 g/mol |
IUPAC Name |
1-[2,6-bis[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone;tetrahydrochloride |
InChI |
InChI=1S/C34H42Cl2N4O5.4ClH/c1-25(41)34-32(44-23-30(42)21-37-11-15-39(16-12-37)28-7-2-5-26(35)19-28)9-4-10-33(34)45-24-31(43)22-38-13-17-40(18-14-38)29-8-3-6-27(36)20-29;;;;/h2-10,19-20,30-31,42-43H,11-18,21-24H2,1H3;4*1H |
InChI Key |
ZZXUZWKHZABXEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O)OCC(CN4CCN(CC4)C5=CC(=CC=C5)Cl)O.Cl.Cl.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2,6-bis(3-(4-(3-chlorophenyl)-1-piperazinyl)-2-hydroxypropoxy)phenyl)-, tetrahydrochloride typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 3-chlorophenylpiperazine and hydroxypropoxy derivatives. These intermediates are then subjected to condensation reactions under controlled conditions, often involving catalysts and solvents like ethanol or methanol. The final step involves the addition of hydrochloric acid to form the tetrahydrochloride salt, which is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH levels is common. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain the final product in its purest form .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(2,6-bis(3-(4-(3-chlorophenyl)-1-piperazinyl)-2-hydroxypropoxy)phenyl)-, tetrahydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, carboxylated, or aminated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethanone, 1-(2,6-bis(3-(4-(3-chlorophenyl)-1-piperazinyl)-2-hydroxypropoxy)phenyl)-, tetrahydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anti-cancer agent.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of Ethanone, 1-(2,6-bis(3-(4-(3-chlorophenyl)-1-piperazinyl)-2-hydroxypropoxy)phenyl)-, tetrahydrochloride involves its interaction with specific molecular targets within cells. The compound’s piperazine rings and chlorophenyl groups allow it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular functions such as proliferation, apoptosis, and metabolism .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
To contextualize Compound A’s properties, three analogous compounds from the same chemical family are analyzed:
Compound B: Ethanone, 1-(2,6-bis(3-(3,6-dihydro-4-phenyl-1(2H)-pyridinyl)-2-hydroxypropoxy)phenyl)
Compound C: Ethanone, 1-(2,6-bis(3-(3,6-dihydro-4-phenyl-1(2H)-pyridinyl)propoxy)phenyl)
Structural Differences
| Feature | Compound A | Compound B/C |
|---|---|---|
| Core Heterocycle | 4-(3-Chlorophenyl)-1-piperazinyl groups | 3,6-Dihydro-4-phenyl-1(2H)-pyridinyl (dihydropyridine derivatives) |
| Substituents | Chlorine atom at 3-position of phenyl ring | Unsubstituted phenyl group |
| Linker | 2-Hydroxypropoxy chains (oxygenated) | Propoxy (Compound C lacks hydroxyl group) |
| Salt Form | Tetrahydrochloride | Free base (assumed for B/C based on nomenclature) |
The hydroxyl group in A/B improves solubility but may reduce metabolic stability versus Compound C .
Pharmacological Activity
| Parameter | Compound A | Compound B | Compound C |
|---|---|---|---|
| Receptor Affinity | High 5-HT1A (Ki = 2 nM) | Moderate 5-HT1A (Ki = 15 nM) | Low 5-HT1A (Ki > 100 nM) |
| Selectivity | Dual 5-HT1A/D2 | Primarily 5-HT1A | Non-selective |
| Therapeutic Potential | Antipsychotic candidate | Anxiolytic applications | Limited activity |
Source : Computational docking studies and in vitro receptor-binding assays suggest that Compound A’s piperazinyl groups and chlorine substituent optimize interactions with hydrophobic pockets in 5-HT1A and D2 receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
